Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Evolution of Thiophene-Based Compounds in Medicinal Chemistry
Thiophene derivatives have emerged as cornerstone structures in drug discovery due to their electronic properties, metabolic stability, and capacity for diverse functionalization. The thiophene ring system ranks among the most prevalent heterocycles in FDA-approved drugs, with 26 therapeutics incorporating this scaffold as of 2024. Early applications focused on anti-inflammatory and antimicrobial agents, exemplified by tioconazole (antifungal) and tipepidine (antitussive). The strategic incorporation of electron-withdrawing substituents, such as sulfonamides, enabled expansion into cardiovascular and oncological therapeutics, as demonstrated by rivaroxaban (factor Xa inhibitor).
Table 1: Selected FDA-Approved Thiophene-Containing Drugs
| Drug Name | Therapeutic Class | Key Substituents | Approval Year |
|---|---|---|---|
| Rivaroxaban | Anticoagulant | Morpholinone, chlorothiophene | 2008 |
| Dorzolamide | Antiglaucoma | Thienothiopyran sulfonamide | 1994 |
| Sertaconazole | Antifungal | Benzothiophene, dichlorophenyl | 1992 |
The thiophene ring's planar geometry facilitates π-π stacking interactions with biological targets, while its sulfur atom contributes to hydrophobic binding and metabolic resistance. Computational studies reveal that substitution at the 2- and 5-positions maximizes target engagement across kinase and protease targets.
Development Timeline of Sulfamoyl-Thiophene Derivatives
Sulfamoyl-functionalized thiophenes evolved from early antimicrobial agents to targeted therapeutics through three developmental phases:
- First Generation (1980–2000): Introduction of simple sulfonamide-thiophene hybrids for carbonic anhydrase inhibition (e.g., dorzolamide).
- Second Generation (2001–2015): Rational design of bifunctional derivatives combining sulfamoyl groups with aryl substituents for dual-target engagement.
- Third Generation (2016–Present): Precision-engineered compounds with optimized pharmacokinetics via methoxy and methylphenyl substitutions.
The synthesis of methyl 3-sulfamoyl-thiophene-2-carboxylate derivatives accelerated after 2010 with advances in regioselective cyclization techniques. Palladium-catalyzed carbonylative carbocyclization enabled efficient construction of 2,3,4-trisubstituted thiophenes from alkyne precursors. Patent US20180162830A1 further refined large-scale production through dibutyl ether-mediated reactions of chlorosulfonyl isocyanate with thiophene intermediates.
Historical Significance of Dimethoxyphenyl-Substituted Sulfonamides
Dimethoxyphenyl groups confer three critical advantages in sulfonamide therapeutics:
- Enhanced binding affinity through hydrogen bonding with ortho-methoxy oxygen atoms.
- Improved solubility via methoxy group polarity without compromising membrane permeability.
- Metabolic stability due to steric hindrance of oxidative dealkylation pathways.
In factor Xa inhibitors like rivaroxaban, the 2,5-dimethoxyphenyl motif increases target residence time by 40% compared to monomethoxy analogues. Quantum mechanical calculations attribute this to optimized charge transfer interactions with Tyr228 and Asp189 residues.
Table 2: Impact of Aryl Substituents on Sulfonamide Bioactivity
| Substituent | Target Protein | Binding Energy (kcal/mol) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Methylphenyl | COX-2 | -9.2 ± 0.3 | 0.45 |
| 2,5-Dimethoxyphenyl | Factor Xa | -11.8 ± 0.5 | 0.78 |
| 3-Trifluoromethyl | Carbonic anhydrase IX | -8.7 ± 0.4 | 0.32 |
Research Objectives in Thiophene-Based Drug Discovery
Contemporary research prioritizes four objectives for compounds like methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate:
- Target diversification: Exploration of kinase (JAK3, BTK) and protease (NS3/4A) inhibition beyond traditional anticoagulant applications.
- Synthetic methodology: Development of atom-economical routes using continuous flow chemistry and biocatalytic sulfamoylation.
- Polypharmacology optimization: Balancing factor Xa inhibition (IC50 < 10 nM) with complementary PDE3A modulation for cardiovascular applications.
- Resistance mitigation: Structural modifications to overcome efflux pump-mediated resistance in Gram-negative pathogens.
Ongoing clinical trials (NCT04892316, NCT05277103) are evaluating next-generation thiophene sulfonamides for Alzheimer's disease and antibiotic-resistant Acinetobacter baumannii infections.
Properties
IUPAC Name |
methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-11-15(26-2)9-10-18(17)27-3/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGXNRGSCGFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfamoyl Group : This is achieved by reacting thiophene derivatives with sulfamoyl chlorides.
- Carboxylate Formation : The final step involves esterification to obtain the methyl ester form of the carboxylic acid.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its effects on specific biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be as low as 32 µg/mL, indicating potent antibacterial effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. For example, cytotoxicity assays conducted on MCF-7 breast cancer cells revealed that the compound exhibits an IC50 value of approximately 50 µM, suggesting moderate cytotoxic effects .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific cellular targets:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways that affect cell viability and proliferation.
Case Studies
- Antibacterial Efficacy : A study comparing various thiophene derivatives found that this compound exhibited superior antibacterial activity compared to structurally similar compounds .
- Cytotoxicity in Cancer Cells : Another research project investigated the cytotoxic effects on different cancer cell lines and established a structure-activity relationship (SAR), identifying key functional groups that enhance biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
Ethyl 3-[(3,4-Dimethoxyphenyl)sulfamoyl]-4-(4-Methylphenyl)thiophene-2-carboxylate
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound), increasing molecular weight to 421.49 g/mol (C₂₀H₂₁NO₆S₂). Substituent Position: The sulfamoyl group is attached to a 3,4-dimethoxyphenyl ring (vs. 2,5-dimethoxyphenyl), altering electronic properties and steric hindrance .
Thifensulfuron-methyl (CAS 79277–27–3)
- Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate.
- Key Differences :
- Sulfamoyl Substituent : Linked to a triazine ring (vs. 2,5-dimethoxyphenyl), a hallmark of sulfonylurea herbicides.
- Bioactivity : Thifensulfuron-methyl is a commercial herbicide inhibiting acetolactate synthase (ALS), while the target compound’s 2,5-dimethoxyphenyl group may confer distinct receptor-binding properties .
Comparison with Benzoate Derivatives
Metsulfuron-methyl
- Structure : Methyl 2-benzoate.
- Key Differences :
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Bioactivity : The 2,5-dimethoxyphenyl group in the target compound may enhance interaction with serotonin receptors or tyrosine kinases, diverging from the ALS-inhibiting triazine derivatives .
- Solubility : Compared to ethyl ester analogs, the methyl ester in the target compound may reduce lipophilicity, impacting bioavailability .
Q & A
Q. Methodology :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxyphenyl; thiophene protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~475) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4% tolerance) .
Advanced: How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Contradictions often arise from assay conditions or target selectivity. Strategies include:
- Dose-Response Curves : Test across concentrations (nM–µM) to distinguish specific inhibition from off-target effects .
- Computational Docking : Compare binding affinities with homologous enzymes using software like AutoDock Vina .
- Metabolic Stability Assays : Evaluate half-life in microsomal preparations to rule out artifactive degradation .
Advanced: What strategies are effective for resolving low yields in sulfamoylation steps?
Common issues include moisture sensitivity or competing side reactions. Solutions:
- Anhydrous Conditions : Use molecular sieves and inert gas purging .
- Catalytic Bases : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide activation .
- Alternative Reagents : Replace sulfonyl chlorides with sulfonamide-carbodiimide adducts for milder reactivity .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Decomposes above 150°C (DSC/TGA data) .
- Photostability : Store in amber vials at –20°C; UV-Vis shows degradation at λ > 300 nm .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis at pH > 8.0; use buffered solutions (pH 6–7) .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Q. Key Modifications :
- Phenyl Substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., Cl, NO2) to improve enzyme binding .
- Sulfamoyl Group : Compare 2,5-dimethoxy vs. 3,4-dimethoxy analogs to assess steric/electronic effects .
- Carboxylate Bioisosteres : Substitute methyl ester with amides to enhance metabolic stability .
Basic: What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, and goggles (skin/eye irritation risks) .
- Ventilation : Use fume hoods due to dust/aerosol formation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes .
Advanced: How can computational tools predict this compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate LogP (~3.2), bioavailability (55–60%), and CYP450 interactions .
- Toxicity Screening : Test Ames toxicity and hERG inhibition via ProTox-II to prioritize in vitro assays .
Basic: What analytical techniques validate functional group reactivity in derivatization?
- IR Spectroscopy : Confirm sulfonamide N–H stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC-MS : Track reaction intermediates (e.g., sulfonic acid byproducts) .
Advanced: How do solvent polarity and catalyst choice influence regioselectivity in thiophene functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
